molecular formula C7H7N3O2 B1295719 6-Hydroxy-4-methyl-1,2-dihydro-3H-pyrazolo(3,4-b)pyridin-3-one CAS No. 28491-58-9

6-Hydroxy-4-methyl-1,2-dihydro-3H-pyrazolo(3,4-b)pyridin-3-one

Cat. No. B1295719
CAS RN: 28491-58-9
M. Wt: 165.15 g/mol
InChI Key: JEXQJNXLBXJOEE-UHFFFAOYSA-N
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Description

The compound "6-Hydroxy-4-methyl-1,2-dihydro-3H-pyrazolo(3,4-b)pyridin-3-one" is a derivative of the pyrazolopyridine class, which is a group of heterocyclic compounds that have garnered interest due to their potential pharmacological properties. These compounds are characterized by a fused pyrazole and pyridine ring system, which can be further modified to produce a variety of derivatives with different biological activities .

Synthesis Analysis

The synthesis of related pyrazolopyridine derivatives often involves cyclization reactions. For instance, novel 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol compounds were synthesized from 2,6-dichloro-4-methylnicotinonitrile through a cyclization reaction, resulting in compounds that exist as the 3-hydroxy tautomer . Another synthetic approach involved the oxidation of tosylhydrazones with lead tetraacetate to yield pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives through intramolecular 1,3-dipolar cycloaddition . Additionally, 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones were synthesized by reacting 7-hydroxy derivatives with various nucleophiles .

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their biological activity. X-ray diffraction was used to study the structure of one of the synthesized compounds in detail, confirming the presence of the 3-hydroxy tautomer . The precise arrangement of atoms within the heterocyclic framework can significantly influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of pyrazolopyridine derivatives is influenced by their molecular structure. The presence of reactive sites such as hydroxy groups and the potential for tautomerism can lead to various chemical reactions. For example, the 7-hydroxy derivatives of pyrrolopyridinones were shown to react with a range of nucleophiles, leading to the formation of several different substituted products . These reactions can be carried out under acidic or basic conditions, demonstrating the versatility of these compounds in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyridine derivatives are determined by their molecular structure and substituents. These properties are essential for understanding the compound's behavior in different environments, such as solubility, stability, and reactivity. The synthesis methods described in the papers suggest that these compounds can be obtained in good yields and that modifications to the core structure can be achieved through various synthetic strategies . The anti-inflammatory activity of some pyrazolopyridine derivatives against TNF-alpha and IL-6 indicates that these compounds have significant biological relevance, which is often related to their chemical properties .

Future Directions

The future directions for “6-Hydroxy-4-methyl-1,2-dihydro-3H-pyrazolo(3,4-b)pyridin-3-one” and related compounds could involve further exploration of their biomedical applications , as well as the development of more efficient synthetic strategies .

properties

IUPAC Name

4-methyl-2,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-3-2-4(11)8-6-5(3)7(12)10-9-6/h2H,1H3,(H3,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXQJNXLBXJOEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80182717
Record name 6-Hydroxy-4-methyl-1,2-dihydro-3H-pyrazolo(3,4-b)pyridin-3-one
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Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-4-methyl-1,2-dihydro-3H-pyrazolo(3,4-b)pyridin-3-one

CAS RN

28491-58-9
Record name 6-Hydroxy-4-methyl-1,2-dihydro-3H-pyrazolo(3,4-b)pyridin-3-one
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Record name 6-Hydroxy-4-methyl-1,2-dihydro-3H-pyrazolo(3,4-b)pyridin-3-one
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Record name 28491-58-9
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Record name 6-HYDROXY-4-METHYL-1,2-DIHYDRO-3H-PYRAZOLO(3,4-B)PYRIDIN-3-ONE
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